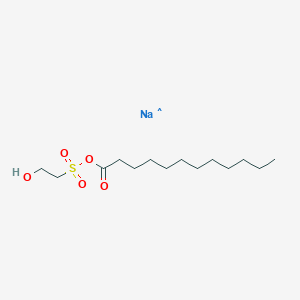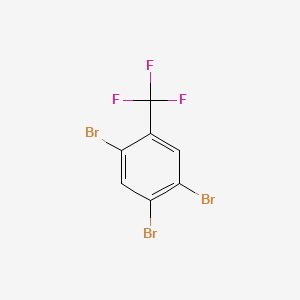
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is an aromatic compound with the molecular formula C8H5BrClFO3 This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. A common starting material is dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and readily available raw materials. The process involves optimizing reaction conditions to achieve high yields and purity. For example, the preparation can be run successfully on approximately 70 kg/batch with a total yield of 24% .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the nitro groups to amines.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while nucleophilic substitution can produce various substituted benzoic acids .
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds.
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrClFO3 |
|---|---|
Peso molecular |
283.48 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,1H3,(H,12,13) |
Clave InChI |
QGDIMFOEGKVCPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Cl)F)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)





![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)



![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)


